4-Amino-7-methoxy-5-methyl-2H-chromen-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-amino-7-methoxy-5-methylchromen-2-one |
InChI |
InChI=1S/C11H11NO3/c1-6-3-7(14-2)4-9-11(6)8(12)5-10(13)15-9/h3-5H,12H2,1-2H3 |
InChI Key |
VSKOCJRDEVTEPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=CC(=O)O2)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-7-methoxy-5-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This method is known for its efficiency in producing chromenone derivatives. The reaction involves the condensation of phenols with β-ketoesters in the presence of a strong acid catalyst. For this compound, the specific reactants and conditions include:
Reactants: 3-Amino-4-methoxyphenol and ethyl acetoacetate.
Catalyst: Concentrated sulfuric acid.
Conditions: The reaction is carried out at elevated temperatures, typically around 100-120°C, for several hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to mix the reactants and catalyst.
Purification: The crude product is purified through recrystallization from ethanol or other suitable solvents.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-7-methoxy-5-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the chromenone ring can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or other strong nucleophiles.
Major Products:
Oxidation Products: Nitro derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted chromenones depending on the nucleophile used.
Scientific Research Applications
Anti-inflammatory Activity
Research has demonstrated that derivatives of 4-amino-7-methoxy-5-methyl-2H-chromen-2-one exhibit significant anti-inflammatory effects. A study evaluated various substituted derivatives and found that certain compounds showed comparable or enhanced efficacy compared to established anti-inflammatory drugs. For instance, derivatives with specific substitutions on the benzylideneamino group displayed potent anti-inflammatory and analgesic activities, making them potential candidates for further development in treating inflammatory conditions .
Anticancer Properties
The compound has also been investigated for its anticancer potential. A palladium(II) complex of a coumarin-based ligand exhibited cytotoxic effects against cervical cancer cells (HeLa) with an IC₅₀ value of 137 μM. The study highlighted that this complex could bind to DNA, indicating its mechanism of action may involve interaction with genetic material, which is crucial for cancer cell proliferation .
Table 1: Anticancer Activity of Coumarin Derivatives
| Compound Name | Target Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| Palladium(II) complex | HeLa | 137 | DNA binding |
| Other derivatives | HepG2 | Various | Cell cycle arrest |
Antimicrobial Effects
The antimicrobial properties of this compound have been explored against various bacterial strains. Studies indicated that certain metal complexes derived from this coumarin exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The observed inhibition zones ranged from 14 to 17 mm, suggesting that these compounds may serve as effective alternatives to traditional antibiotics .
Case Study 1: Synthesis and Evaluation of Derivatives
In a recent study, researchers synthesized several derivatives of this compound and evaluated their biological activities. The findings showed that modifications at the 7-position significantly influenced the anti-inflammatory and anticancer activities of these compounds. The study concluded that further optimization could lead to more potent therapeutic agents .
Case Study 2: Coumarin-Metal Complexes
A mini-review on coumarin-metal complexes highlighted the promising results obtained from palladium(II) and platinum(II) complexes of coumarin-based ligands, including those derived from this compound. These complexes demonstrated not only cytotoxic effects but also favorable pharmacokinetic profiles, suggesting their potential as next-generation chemotherapeutics .
Mechanism of Action
The mechanism of action of 4-Amino-7-methoxy-5-methyl-2H-chromen-2-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Position and Electronic Effects
The positions and types of substituents significantly impact the physicochemical and biological properties of chromen-2-one derivatives. Below is a comparative analysis of key analogs:
Table 1: Substituent Comparison of Chromen-2-one Derivatives
Key Observations
Amino vs. Hydroxy/Nitro Groups: The 4-amino group in the target compound likely enhances nucleophilicity and hydrogen-bonding capacity compared to the 4-hydroxy group in or the 3-nitro group in .
Methoxy Group Positioning :
- The 7-methoxy substituent in the target compound may induce steric hindrance or electronic effects distinct from 5-methoxy () or 6-methoxy (). Methoxy groups at ortho positions (e.g., 5 or 7) can influence planarity and π-π stacking interactions .
Methyl vs. In contrast, 5-alkoxy chains () or 4-aryl groups () may enhance steric bulk or π-system conjugation, affecting binding affinity .
Glycosylation Effects :
- Unlike the glycosylated analog in , the target compound lacks a sugar moiety, which suggests lower aqueous solubility but possibly higher metabolic stability .
Biological Activity
4-Amino-7-methoxy-5-methyl-2H-chromen-2-one, a derivative of chromenone, exhibits a diverse range of biological activities. This compound is characterized by its unique structural features, including an amino group at the 4th position, a methoxy group at the 7th position, and a methyl group at the 5th position on the chromenone ring. Its potential applications span medicinal chemistry, biophysical research, and industrial uses.
The molecular formula of this compound is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol. The compound's structure is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | 4-amino-7-methoxy-5-methylchromen-2-one |
| InChI | InChI=1S/C11H11NO3/c1-6-3-7(14-2)4-9-11(6)8(12)5-10(13)15-9/h3-5H,12H2,1-2H3 |
| Canonical SMILES | CC1=CC(=CC2=C1C(=CC(=O)O2)N)OC |
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various coumarin derivatives, it was found that certain derivatives showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anticancer Potential
The compound has been investigated for its anticancer effects. A study highlighted that chromenone derivatives could induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation . For instance, derivatives similar to this compound were shown to have IC50 values in the micromolar range against cervical cancer cells (HeLa), indicating their potential as anticancer agents .
Enzyme Inhibition
This compound and its derivatives have been studied for their inhibitory effects on enzymes such as monoamine oxidase (MAO). The compound demonstrated significant inhibitory activity against MAO-A and MAO-B isoforms, with IC50 values indicating effective enzyme inhibition . This property suggests potential applications in treating neurological disorders where MAO activity is implicated.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The amino and methoxy groups facilitate binding to enzyme active sites or receptor sites, leading to the modulation of biochemical pathways associated with disease states.
Case Studies and Research Findings
- Antimicrobial Study : A recent evaluation of coumarin derivatives reported that compounds similar to this compound exhibited moderate antibacterial activity with inhibition zone diameters ranging from 14–17 mm against Staphylococcus aureus .
- Cytotoxicity Assessment : In vitro studies demonstrated that certain derivatives showed cytotoxic effects against HeLa cells with IC50 values around 137 μM . This suggests potential for development into therapeutic agents targeting cancer.
- Enzyme Activity Profiling : A comprehensive analysis revealed that derivatives of this chromenone exhibited varying degrees of inhibition against hAChE and MAO enzymes, with some compounds showing IC50 values as low as 1.52 μM for hAChE inhibition .
Q & A
Q. What synthetic methodologies are commonly employed for 4-Amino-7-methoxy-5-methyl-2H-chromen-2-one?
A multi-step synthesis involving bromomethylation of a precursor (e.g., 7-methoxy-2H-chromen-2-one) followed by amination is typical. For example, bromomethyl intermediates can react with hexamethylenetetramine, followed by acidic hydrolysis to yield the amino-substituted product. Optimization of reaction conditions (e.g., solvent, temperature) is critical, with yields reported up to 53.5% under controlled conditions .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- 1H-NMR : Peaks at δ 3.87 (OCH3), δ 4.35 (CH2-N), and δ 6.44 (H-3) confirm substituent positions .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M + H]+ at m/z 399.1679) .
- IR spectroscopy : Identifies carbonyl (C=O) and amino (NH2) functional groups.
Q. How is X-ray crystallography applied to confirm its molecular structure?
Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolves bond lengths, angles, and packing interactions. For chromenone derivatives, high-resolution data (>0.8 Å) are recommended to minimize thermal motion artifacts .
Advanced Research Questions
Q. How can synthetic yield be improved in multi-step reactions involving this compound?
Strategies include:
- Intermediate purification : Column chromatography or recrystallization to remove byproducts.
- Catalyst optimization : Use of KI/K2CO3 in nucleophilic substitutions enhances reactivity .
- Reaction monitoring : TLC or HPLC to track intermediate formation and adjust reaction times.
Q. How to address discrepancies between experimental and computational spectral data (e.g., NMR)?
- Validation steps : Compare experimental 1H-NMR shifts with Density Functional Theory (DFT)-calculated values.
- Solvent effects : Account for deuterated solvent interactions in simulations.
- Dynamic effects : Consider rotational barriers (e.g., methoxy groups) that may cause signal splitting .
Q. What bioassay designs are suitable for evaluating its pharmacological activity?
- Receptor binding assays : Screen against targets like dopamine D2 or serotonin 5-HT3 receptors using radioligand displacement methods .
- Enzyme inhibition studies : Coumarin derivatives often serve as fluorogenic substrates in hydrolytic enzyme assays (e.g., esterases) .
Q. What challenges arise in crystallographic refinement of chromenone derivatives?
- Disorder : Methoxy or methyl groups may exhibit positional disorder, requiring constraints in SHELXL .
- Twinning : Use TWIN laws in refinement for pseudo-merohedral twinning observed in low-symmetry crystals .
Methodological Guidance
Q. How to ensure compound stability during storage and handling?
Store below -20°C in amber vials to prevent photodegradation. Use anhydrous solvents (e.g., DMF) during synthesis to avoid hydrolysis of the lactone ring .
Q. What computational tools aid in predicting its reactivity or bioactivity?
- Molecular docking (AutoDock Vina) : Models interactions with biological targets (e.g., enzymes).
- DFT calculations (Gaussian) : Predicts electronic properties (HOMO/LUMO) and reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
